An In-depth Technical Guide to 2-(4-(Trifluoromethyl)phenyl)acetaldehyde (CAS Number: 30934-62-4)
An In-depth Technical Guide to 2-(4-(Trifluoromethyl)phenyl)acetaldehyde (CAS Number: 30934-62-4)
This guide provides a comprehensive technical overview of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde, a key fluorinated building block in modern medicinal and agrochemical research. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, analysis, and applications, with a focus on the causal relationships behind experimental choices and methodologies.
Introduction: The Strategic Importance of the Trifluoromethylphenyl Moiety
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a compound's physicochemical and pharmacokinetic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.
2-(4-(Trifluoromethyl)phenyl)acetaldehyde serves as a versatile precursor, incorporating the valuable 4-(trifluoromethyl)phenyl motif into more complex molecular architectures. Its aldehyde functionality is a reactive handle for a wide array of chemical transformations, making it a crucial intermediate in the synthesis of novel therapeutic agents and agrochemicals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde is essential for its effective use in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 30934-62-4 | N/A |
| Molecular Formula | C₉H₇F₃O | N/A |
| Molecular Weight | 188.15 g/mol | N/A |
| Appearance | Solid | [1] |
| InChI Key | JILROKHULOFASY-UHFFFAOYSA-N | [1] |
| SMILES | O=CCc1ccc(cc1)C(F)(F)F | [1] |
Synthesis of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde: A Mechanistic Perspective
While a single, universally adopted synthesis protocol for 2-(4-(Trifluoromethyl)phenyl)acetaldehyde is not extensively documented in readily available literature, its structure suggests several plausible and efficient synthetic strategies. The choice of a particular route will depend on the availability of starting materials, scalability requirements, and desired purity profile. Below are two authoritative and mechanistically sound approaches.
Pathway A: Controlled Oxidation of 2-(4-(Trifluoromethyl)phenyl)ethanol
This is arguably the most direct and common strategy for preparing aldehydes. The key to success lies in selecting an oxidizing agent that is mild enough to prevent over-oxidation to the corresponding carboxylic acid.
Causality Behind Experimental Choices:
-
Starting Material: 2-(4-(Trifluoromethyl)phenyl)ethanol is readily accessible through the reduction of 4-(trifluoromethyl)phenylacetic acid or its esters.
-
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are preferred reagents for this transformation. They are known for their high selectivity in oxidizing primary alcohols to aldehydes with minimal side reactions. Swern oxidation, using oxalyl chloride and DMSO, is another excellent alternative, particularly for large-scale syntheses, as it avoids heavy metal waste.
-
Solvent: Anhydrous dichloromethane (DCM) is a common solvent for these oxidations as it is inert to the reagents and facilitates easy work-up.
-
Temperature: Reactions are typically run at or below room temperature to maintain selectivity and prevent degradation of the product.
Step-by-Step Experimental Protocol (PCC Oxidation):
-
Setup: A dry, round-bottom flask is charged with a magnetic stir bar and flushed with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous dichloromethane (DCM) is added, followed by pyridinium chlorochromate (PCC) (1.5 equivalents). The mixture is stirred to form a heterogeneous suspension.
-
Substrate Addition: A solution of 2-(4-(trifluoromethyl)phenyl)ethanol (1.0 equivalent) in anhydrous DCM is added dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite® to remove the chromium salts. The filter cake is washed with additional DCM.
-
Purification: The combined filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by flash column chromatography on silica gel.
Caption: Oxidation of 2-(4-(Trifluoromethyl)phenyl)ethanol.
Pathway B: Formylation of a 4-(Trifluoromethyl)benzyl Grignard or Organolithium Reagent
Causality Behind Experimental Choices:
-
Starting Material: 4-(Trifluoromethyl)benzyl bromide or chloride is a common starting material.
-
Organometallic Intermediate: Formation of a Grignard reagent (using magnesium) or an organolithium reagent (using an alkyllithium base) generates a nucleophilic benzyl species.
-
Formylating Agent: N,N-Dimethylformamide (DMF) is a widely used and effective formylating agent that reacts with the organometallic intermediate to form a tetrahedral intermediate, which upon acidic work-up, hydrolyzes to the desired aldehyde.
-
Anhydrous Conditions: This reaction is highly sensitive to moisture, which would quench the organometallic intermediate. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
Step-by-Step Experimental Protocol (Grignard Reaction):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are stirred in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 4-(trifluoromethyl)benzyl bromide in the same anhydrous solvent is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.
-
Formylation: The freshly prepared Grignard reagent is cooled in an ice bath, and anhydrous N,N-dimethylformamide (DMF) is added dropwise.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress can be monitored by quenching a small aliquot and analyzing by TLC or GC-MS.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by flash column chromatography.
Caption: Synthesis from 4-(Trifluoromethyl)benzyl bromide.
Applications in Drug Discovery and Development
2-(4-(Trifluoromethyl)phenyl)acetaldehyde is a valuable building block for introducing the 4-(trifluoromethyl)phenyl moiety, which is present in numerous approved drugs and clinical candidates.
Role as a Key Intermediate in the Synthesis of GPR52 Agonists
A notable application of 2-(4-(trifluoromethyl)phenyl)acetaldehyde is in the synthesis of agonists for the G protein-coupled receptor 52 (GPR52). GPR52 is an orphan receptor primarily expressed in the striatum and is considered a promising therapeutic target for central nervous system disorders, including schizophrenia.[2][3]
In the synthesis of certain GPR52 agonists, this aldehyde can be utilized in reactions such as reductive amination or condensation reactions to construct the core scaffold of the active molecule. For instance, it can be reacted with an appropriate amine to form an imine, which is then reduced to the corresponding amine, a common structural motif in many GPR52 modulators.[2]
Caption: General scheme for GPR52 agonist synthesis.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity and purity of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected NMR Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~9.8 | t | ~2.5 | Aldehydic proton (-CHO) |
| ~7.6 | d | ~8.0 | Aromatic protons ortho to -CF₃ | |
| ~7.4 | d | ~8.0 | Aromatic protons meta to -CF₃ | |
| ~3.7 | d | ~2.5 | Methylene protons (-CH₂-) | |
| ¹³C NMR | ~200 | s | - | Aldehydic carbon (C=O) |
| ~140 | q | ~1-2 | Aromatic carbon attached to -CH₂- | |
| ~130 | s | - | Aromatic C-H carbons | |
| ~126 | q | ~4 | Aromatic C-H carbons | |
| ~124 | q | ~272 | Trifluoromethyl carbon (-CF₃) | |
| ~50 | s | - | Methylene carbon (-CH₂-) | |
| ¹⁹F NMR | ~-63 | s | - | Trifluoromethyl fluorines (-CF₃) |
Rationale for Assignments:
-
The aldehydic proton appears as a characteristic triplet downfield due to coupling with the adjacent methylene protons.
-
The aromatic protons will exhibit a typical AA'BB' system, split into two doublets.
-
The trifluoromethyl group will show a single resonance in the ¹⁹F NMR spectrum.
-
In the ¹³C NMR, the carbons of the trifluoromethyl group and the aromatic ring will show characteristic quartet splitting due to coupling with the fluorine atoms.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would provide valuable information about the molecular weight and fragmentation pattern of the molecule. Based on the fragmentation of similar aromatic aldehydes and trifluoromethyl-containing compounds, a plausible fragmentation pattern can be proposed.[5][6]
Proposed Fragmentation Pathway:
-
Molecular Ion (M⁺˙): The molecular ion peak at m/z 188 would be observed.
-
α-Cleavage: Loss of a hydrogen radical to form a stable acylium ion [M-H]⁺ at m/z 187.
-
Benzylic Cleavage: Cleavage of the C-C bond between the carbonyl group and the methylene group, leading to the formation of the 4-(trifluoromethyl)benzyl cation at m/z 145. This is expected to be a prominent peak due to the stability of the benzyl cation.
-
Loss of CO: The acylium ion at m/z 187 could lose carbon monoxide to give a fragment at m/z 159.
-
Tropylium Ion Formation: The benzyl cation at m/z 145 could rearrange to the tropylium ion and subsequently lose a CF₂ group, although this is less common.
Caption: Proposed EI-MS fragmentation of the title compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are the primary techniques for assessing the purity of 2-(4-(trifluoromethyl)phenyl)acetaldehyde.
Direct Analysis (Underivatized):
Direct analysis of the aldehyde is possible using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is typically performed using a UV detector at a wavelength where the aromatic ring absorbs, for instance, around 254 nm.[7][8]
Analysis after Derivatization:
For trace-level quantification, especially in complex matrices, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a standard and highly sensitive method.[4][9] The resulting hydrazone is brightly colored and can be detected with high sensitivity using a UV-Vis detector at around 360 nm. This method also improves chromatographic retention and separation.
Step-by-Step Protocol for HPLC Analysis (DNPH Derivatization):
-
Sample Preparation: A known amount of the sample containing 2-(4-(trifluoromethyl)phenyl)acetaldehyde is dissolved in a suitable solvent (e.g., acetonitrile).
-
Derivatization: An acidic solution of DNPH in acetonitrile is added to the sample solution. The reaction is allowed to proceed at room temperature or with gentle heating.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at 365 nm.
-
-
Quantification: The concentration is determined by comparing the peak area of the derivatized analyte to a calibration curve prepared from standards.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 2-(4-(trifluoromethyl)phenyl)acetaldehyde.
-
Hazard Statements: Based on data for similar aldehydes, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-(4-(Trifluoromethyl)phenyl)acetaldehyde is a strategically important building block in contemporary chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its utility stems from the advantageous properties conferred by the 4-(trifluoromethyl)phenyl group and the versatile reactivity of the aldehyde functionality. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is paramount for its effective and safe utilization in research and development endeavors.
References
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link][4]
-
Wang, P., et al. (2020). Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. Journal of Medicinal Chemistry, 63(23), 14674-14695.[2]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link][10]
-
SpringerLink. (n.d.). UHPLC Separation with MS Analysis for Eight Carbonyl Compounds in Mainstream Tobacco Smoke. Retrieved from [Link][9]
-
Wageningen University & Research. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link][7]
-
RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Retrieved from [Link][11]
-
Industrial Chemistry. (n.d.). Acetaldehyde. Retrieved from [Link][12]
-
National Center for Biotechnology Information. (n.d.). Orphan GPR52 as an emerging neurotherapeutic target. Retrieved from [Link][3]
-
Google Patents. (n.d.). Synthesis method of 2,4,5-trifluorophenylacetic acid. Retrieved from [13]
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link][14]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link][15]
-
Google Patents. (n.d.). Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene. Retrieved from [16]
-
National Center for Biotechnology Information. (n.d.). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Retrieved from [Link][17]
-
Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link][18]
-
ResearchGate. (2015). Can anyone help in providing the protocol for acetaldehyde quantification by GCMS with head space analyser?. Retrieved from [Link][19]
-
RSC Publishing. (n.d.). Low-temperature oxidation of ethanol to acetaldehyde over Mo-based catalysts. Retrieved from [Link][20]
-
National Center for Biotechnology Information. (n.d.). FTBMT, a Novel and Selective GPR52 Agonist, Demonstrates Antipsychotic-Like and Procognitive Effects in Rodents, Revealing a Potential Therapeutic Agent for Schizophrenia. Retrieved from [Link][21]
-
Google Patents. (n.d.). Compounds and compositions as gpr52 modulators. Retrieved from [22]
-
UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link][23]
-
Whitman People. (n.d.). GCMS Section 6.11.4. Retrieved from [Link][6]
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Retrieved from [Link][24]
-
MDPI. (n.d.). Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. Retrieved from [Link][25]
-
UCSD Computational Mass Spectrometry Website. (n.d.). GNPS LC-MSn study of green, white, and black tea extracts. Retrieved from [Link][26]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of the first potent and orally available agonist of the orphan G-protein-coupled receptor 52 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethz.ch [ethz.ch]
- 13. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 14. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 17. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 19. researchgate.net [researchgate.net]
- 20. Low-temperature oxidation of ethanol to acetaldehyde over Mo-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. FTBMT, a Novel and Selective GPR52 Agonist, Demonstrates Antipsychotic-Like and Procognitive Effects in Rodents, Revealing a Potential Therapeutic Agent for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. WO2024091541A1 - Compounds and compositions as gpr52 modulators - Google Patents [patents.google.com]
- 23. commons.und.edu [commons.und.edu]
- 24. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. UCSD Computational Mass Spectrometry Website [proteomics.ucsd.edu]
Figure 1. Core scaffold of 2-(4-(trifluoromethyl)phenyl)acetaldehyde.
